Plk1/brd4-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plk1/brd4-IN-5 is a dual inhibitor targeting both polo-like kinase 1 (Plk1) and bromodomain-containing protein 4 (Brd4). These proteins play crucial roles in cell cycle regulation and gene expression, respectively. Inhibiting both targets simultaneously has shown promising results in cancer therapy, particularly in pediatric solid tumors .
准备方法
The synthesis of Plk1/brd4-IN-5 involves multiple steps, including the modification of small molecule inhibitors to enhance their dual inhibitory activity. One approach involves the structural modification of known inhibitors like BI2536 to create compounds with balanced selectivity against both Plk1 and Brd4 . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product. Industrial production methods would likely scale up these synthetic routes, optimizing reaction conditions for higher yields and purity .
化学反应分析
Plk1/brd4-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
科学研究应用
Plk1/brd4-IN-5 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of Plk1 and Brd4, providing insights into the design of dual inhibitors.
Biology: Helps in understanding the roles of Plk1 and Brd4 in cell cycle regulation and gene expression.
Industry: Could be used in the development of new cancer therapies and in the production of research chemicals.
作用机制
Plk1/brd4-IN-5 exerts its effects by simultaneously inhibiting the kinase activity of Plk1 and the bromodomain activity of Brd4. Plk1 is involved in cell cycle progression, particularly in mitosis, while Brd4 regulates gene expression by binding to acetylated lysines on chromatin. By inhibiting both targets, this compound disrupts cell cycle progression and gene expression, leading to reduced proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Plk1/brd4-IN-5 is unique in its dual inhibitory activity against both Plk1 and Brd4. Similar compounds include:
BI2536: A selective Plk1 inhibitor that has been modified to create dual inhibitors like this compound.
Compound 23: Another dual inhibitor with balanced selectivity against Plk1 and Brd4.
UMB160: A dual inhibitor with strong antitumor activity in preclinical models. These compounds highlight the potential of dual inhibitors in cancer therapy, with this compound standing out for its balanced and potent inhibitory activity.
属性
分子式 |
C31H44N8O3 |
---|---|
分子量 |
576.7 g/mol |
IUPAC 名称 |
(7R)-8-cyclopentyl-2-[[1-[2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]acetyl]-6-methoxy-2,3-dihydroindol-5-yl]amino]-7-ethyl-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C31H44N8O3/c1-6-24-30(41)36(4)26-15-32-31(35-29(26)39(24)22-9-7-8-10-22)34-23-13-21-11-12-38(25(21)14-27(23)42-5)28(40)18-37-16-19(2)33-20(3)17-37/h13-15,19-20,22,24,33H,6-12,16-18H2,1-5H3,(H,32,34,35)/t19-,20+,24-/m1/s1 |
InChI 键 |
LBAXGISUFHVKPW-JXALWOEJSA-N |
手性 SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6C[C@H](N[C@H](C6)C)C)OC)C |
规范 SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6CC(NC(C6)C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。